Oseltamivir-d3 (phosphate)
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Overview
Description
Oseltamivir-d3 (phosphate) is a deuterated form of oseltamivir phosphate, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in oseltamivir-d3 replace three hydrogen atoms, which can enhance the compound’s stability and metabolic properties. Oseltamivir phosphate is best known by its trade name, Tamiflu, and is widely used to reduce the severity and duration of flu symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir-d3 (phosphate) typically involves a multi-step process starting from shikimic acid. The key steps include:
Formation of the cyclohexene ring: Shikimic acid undergoes a series of reactions to form the cyclohexene ring structure.
Introduction of functional groups: Various functional groups, such as acetylamino and amino groups, are introduced through reactions like acylation and amination.
Deuteration: Specific hydrogen atoms are replaced with deuterium atoms to form oseltamivir-d3.
Phosphorylation: The final step involves the addition of a phosphate group to form oseltamivir-d3 (phosphate).
Industrial Production Methods
Industrial production of oseltamivir-d3 (phosphate) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize yield and purity.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d3 (phosphate) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in oseltamivir-d3 can be hydrolyzed to form oseltamivir carboxylate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Functional groups in oseltamivir-d3 can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oseltamivir carboxylate: Formed through hydrolysis.
Deuterated analogs: Formed through substitution reactions.
Scientific Research Applications
Oseltamivir-d3 (phosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolism of oseltamivir.
Biology: Employed in studies to understand the interaction of antiviral drugs with biological systems.
Medicine: Investigated for its efficacy in treating and preventing influenza, as well as its potential use in other viral infections.
Industry: Used in the pharmaceutical industry for the development of new antiviral drugs and formulations.
Mechanism of Action
Oseltamivir-d3 (phosphate) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir-d3 prevents the spread of the virus within the respiratory tract, thereby reducing the severity and duration of influenza symptoms. The molecular targets include the neuraminidase enzyme on the surface of influenza viruses.
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Baloxavir marboxil: An antiviral that inhibits the cap-dependent endonuclease enzyme.
Uniqueness
Oseltamivir-d3 (phosphate) is unique due to its deuterated structure, which can enhance its metabolic stability and reduce the rate of degradation in the body. This can potentially lead to improved pharmacokinetic properties and efficacy compared to non-deuterated analogs.
Properties
Molecular Formula |
C16H31N2O8P |
---|---|
Molecular Weight |
413.42 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i4D3; |
InChI Key |
PGZUMBJQJWIWGJ-FCEXIPAZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.OP(=O)(O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Origin of Product |
United States |
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